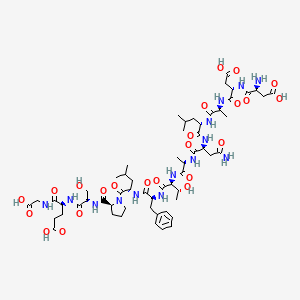

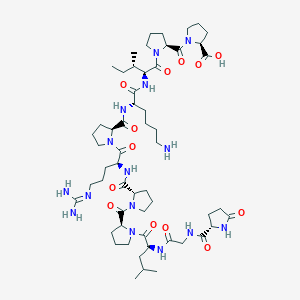

pGlu-Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bradykinin-Potenziator B ist ein Peptid, das aus dem Gift der Schlange Agkistrodon halys blomhoffi gewonnen wird. Es ist bekannt für seine Fähigkeit, die Wirkung von Bradykinin zu verstärken, einem Peptid, das Entzündungen und Vasodilatation fördert. Bradykinin-Potenziator B hat aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Modulation des Blutdrucks und der Schmerzen, Interesse geweckt.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Bradykinin-Potenziator B erfolgt mittels Festphasen-Peptidsynthese (SPPS), einer Methode, die häufig für die Herstellung von Peptiden verwendet wird. Der Prozess beinhaltet die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Schutzgruppen, um ungewollte Nebenreaktionen zu verhindern, und Kopplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern.

Industrielle Produktionsverfahren: Die industrielle Produktion von Bradykinin-Potenziator B folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess wird auf Effizienz und Ausbeute optimiert und umfasst oft automatisierte Peptidsynthesizer. Die Reinigung des Endprodukts erfolgt durch Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bradykinin-Potenziator B kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann bestimmte Aminosäurereste wie Methionin innerhalb des Peptids modifizieren.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Ameisensäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kopplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide mit veränderten biologischen Aktivitäten. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden führen, während Reduktion Peptide mit freien Thiolgruppen liefern kann.

Wissenschaftliche Forschungsanwendungen

Bradykinin-Potenziator B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zum Studium der Peptidsynthese und -modifikation.

Biologie: Untersucht für seine Rolle bei der Modulation der Bradykin-Aktivität und seine Auswirkungen auf zelluläre Signalwege.

Medizin: Für sein Potenzial bei der Behandlung von Erkrankungen wie Bluthochdruck und chronischen Schmerzen durch Verstärkung der Wirkung von Bradykinin untersucht.

Industrie: Verwendet bei der Entwicklung von Peptid-basierten Therapeutika und als Referenzverbindung in analytischen Studien.

5. Wirkmechanismus

Bradykinin-Potenziator B übt seine Wirkung aus, indem er den Abbau von Bradykinin hemmt und so seine Aktivität verlängert. Es bindet an und hemmt das Angiotensin-Converting-Enzym (ACE), das für den Abbau von Bradykinin verantwortlich ist. Diese Hemmung führt zu erhöhten Bradykinin-Spiegeln, was zu verstärkter Vasodilatation und Schmerzmodulation führt. Zu den beteiligten molekularen Zielstrukturen gehören der Bradykinin-B2-Rezeptor und ACE.

Wirkmechanismus

Bradykinin potentiator B exerts its effects by inhibiting the degradation of bradykinin, thereby prolonging its activity. It binds to and inhibits angiotensin-converting enzyme (ACE), which is responsible for the breakdown of bradykinin. This inhibition leads to increased levels of bradykinin, resulting in enhanced vasodilation and pain modulation. The molecular targets involved include the bradykinin B2 receptor and ACE.

Vergleich Mit ähnlichen Verbindungen

Bradykinin-Potenziator B ist Teil einer Familie von Bradykinin-potenzierenden Peptiden (BPPs), die aus Schlangengift gewonnen werden. Zu ähnlichen Verbindungen gehören:

- Bradykinin-Potenziator A

- Bradykinin-Potenziator C

- Bradykinin-Potenziator D

Einzigartigkeit: Bradykinin-Potenziator B ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz und seiner starken hemmenden Wirkung auf ACE. Im Vergleich zu anderen BPPs hat es eine einzigartige Struktur, die zu seiner hohen Affinität für ACE und seiner Fähigkeit beiträgt, die Bradykinin-Aktivität effektiver zu verstärken.

Eigenschaften

Molekularformel |

C56H91N15O13 |

|---|---|

Molekulargewicht |

1182.4 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-1-[(2S)-4-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C56H91N15O13/c1-5-33(4)45(54(82)70-28-12-19-41(70)53(81)71-29-13-20-42(71)55(83)84)66-47(75)34(14-6-7-23-57)64-48(76)38-16-9-25-67(38)50(78)36(15-8-24-60-56(58)59)65-49(77)39-17-10-26-68(39)52(80)40-18-11-27-69(40)51(79)37(30-32(2)3)63-44(73)31-61-46(74)35-21-22-43(72)62-35/h32-42,45H,5-31,57H2,1-4H3,(H,61,74)(H,62,72)(H,63,73)(H,64,76)(H,65,77)(H,66,75)(H,83,84)(H4,58,59,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,45-/m0/s1 |

InChI-Schlüssel |

JXGBFZMUUPNIBD-VDPSYGMHSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]6CCC(=O)N6 |

Kanonische SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)CNC(=O)C6CCC(=O)N6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)

![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)

![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)